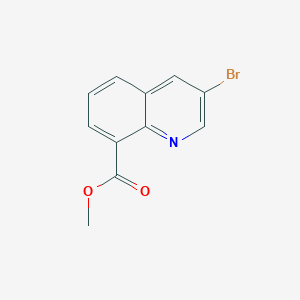
2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid
説明
2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid, also known as trimellitic acid, is a chemical compound with the molecular formula C12H12O6 . It is a white crystalline solid that is insoluble in water . Trimellitic acid is used in the production of polyester resins, which are commonly used in the manufacturing of coatings, adhesives, and composites .
Synthesis Analysis
Trimellitic acid is prepared by the oxidation of 1,2,4-trimethylbenzene . The oxidation reagent was prepared separately by portion wise addition of chromium (VI) oxide to a stirred solution of sulphuric acid . The reaction mixture was stirred at 0 0C for 20 min then allowed to attain room temperature during 30 minutes and then placed in an oil bath at 30 °C for 10 minutes .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H12O6 . The compound is a white crystalline solid .Chemical Reactions Analysis
Trimellitic acid is prepared by the oxidation of 1,2,4-trimethylbenzene . The oxidation process involves the use of chromium (VI) oxide and sulfuric acid .Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is insoluble in water . It has a molecular weight of 252.22 .科学的研究の応用
Coordination Polymers and Crystal Structures
Coordination Polymers and Topological Structures : The compound has been used to synthesize novel coordination polymers, exhibiting unique topological structures. For instance, Zhang et al. (2012) reported the creation of three coordination polymers with new topological structures using 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid derivatives (Zhang et al., 2012).
Crystal Structure Investigations : Studies such as those by Münch et al. (2014) have focused on the crystal structure investigations of analogues of trimesic acid, including derivatives of this compound (Münch et al., 2014).
Ionophores and Potentiometry
- Cation Selectivity of Ionophores : Kim et al. (2007) outlined the synthesis and potentiometric evaluation of new derivatives of this compound, studying their ion-selective properties for various cations (Kim et al., 2007).
Luminescence and Photoluminescent Studies
- Photoluminescent Properties : The compound has been utilized in studies exploring its photoluminescent properties. For example, Wang et al. (2013) conducted research on the luminescent properties of zinc(II) coordination polymers using 1,3,5-benzene-tricarboxylic acid, a derivative of this compound (Wang et al., 2013).
Oxidation Studies
- Aerobic Oxidation Catalysis : Hirai et al. (2006) explored the use of this compound in the aerobic oxidation of trimethylbenzenes, demonstrating its potential as a catalyst in chemical reactions (Hirai et al., 2006).
Synthesis and Characterization
Synthesis and Characterization : Research like that conducted by Bejan et al. (2020) involved the synthesis and characterization of derivatives of this compound for various applications (Bejan et al., 2020).
Gas Separation Applications : Abdulhamid et al. (2021) synthesized a derivative of this compound for use in gas separation applications, highlighting its functionality in this domain (Abdulhamid et al., 2021).
特性
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCXTPPWGDHJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)O)C)C(=O)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243007 | |
| Record name | 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18239-15-1 | |
| Record name | 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18239-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)






![tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate](/img/structure/B3111448.png)
